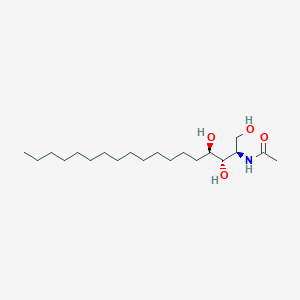
C2 Phytoceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C2 Phytoceramide is a useful research compound. Its molecular formula is C20H41NO4 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cell Biology and Cancer Research
C2 Phytoceramide plays a crucial role in regulating cell fate and has been extensively studied for its cytotoxic effects on cancer cells. Research indicates that this compound induces cell death through mechanisms distinct from traditional apoptosis. It disrupts lipid raft integrity and induces necrotic cell death under hypo-osmotic conditions. This effect is particularly pronounced in the G2/M phase of the cell cycle, where it significantly reduces clonogenic survival in yeast models such as Saccharomyces cerevisiae .
Case Study: Yeast Model
- Objective: To understand the cytotoxic mechanisms of this compound.
- Findings: The study demonstrated that this compound treatment led to:
Dermatological Applications
This compound has shown promise in improving skin barrier function and hydration. Its ability to restore the skin's lipid composition makes it a valuable ingredient in cosmetic formulations aimed at enhancing skin health.
Clinical Evidence
A randomized, double-blind clinical trial assessed the effects of a phytoceramide formulation on skin hydration:
- Participants: 64 women aged over 20.
- Duration: 20 weeks.
- Results: Significant improvement in skin hydration was observed as early as week 4, with effects lasting up to 8 weeks post-supplementation .
Therapeutic Potential
The therapeutic applications of this compound extend beyond dermatology into areas such as neuroprotection and anti-inflammatory treatments.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of phytoceramides, including this compound:
- Mechanism: It enhances neuronal survival against glutamate-induced toxicity and promotes cognitive function .
- Application: Potential use in treating neurodegenerative diseases by modulating inflammatory responses and protecting neuronal integrity.
Anti-Arthritic Properties
This compound has also been investigated for its anti-inflammatory effects in arthritis models:
- Study Design: Administered to carrageenan/kaolin-induced arthritis rats.
- Outcomes: Significant reduction in arthritic symptoms, including decreased knee thickness and inflammatory mediator levels .
Summary Table of Applications
Eigenschaften
Molekularformel |
C20H41NO4 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
N-[(2R,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
SZUJJDLBXJCDNT-AQNXPRMDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)NC(=O)C)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















